molecular formula C15H19NO4 B14010606 4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid

4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid

Katalognummer: B14010606
Molekulargewicht: 277.31 g/mol
InChI-Schlüssel: KSBXWUZDPXHJOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid is an organic compound with the molecular formula C12H15NO4. It is known for its unique structure, which includes an allyl group, a benzyloxycarbonyl group, and an amino acid backbone. This compound is often used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of 4-aminobutanoic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This reaction forms N-benzyloxycarbonyl-4-aminobutanoic acid.

    Allylation: The protected amino acid is then subjected to allylation using allyl bromide in the presence of a base like potassium carbonate. This step introduces the allyl group to the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The benzyloxycarbonyl group can be reduced to form the corresponding amine.

    Substitution: The allyl group can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Epoxides, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Protein Modification: The allyl group can form covalent bonds with amino acid residues in proteins, leading to changes in protein structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Benzyloxycarbonyl)amino)butanoic acid: Lacks the allyl group but has similar protective properties for the amino group.

    4-(Allylamino)butanoic acid: Lacks the benzyloxycarbonyl group but retains the allyl group.

Uniqueness

4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid is unique due to the presence of both the allyl and benzyloxycarbonyl groups, which provide distinct reactivity and protective properties. This combination allows for versatile applications in organic synthesis and research.

Eigenschaften

Molekularformel

C15H19NO4

Molekulargewicht

277.31 g/mol

IUPAC-Name

4-[phenylmethoxycarbonyl(prop-2-enyl)amino]butanoic acid

InChI

InChI=1S/C15H19NO4/c1-2-10-16(11-6-9-14(17)18)15(19)20-12-13-7-4-3-5-8-13/h2-5,7-8H,1,6,9-12H2,(H,17,18)

InChI-Schlüssel

KSBXWUZDPXHJOL-UHFFFAOYSA-N

Kanonische SMILES

C=CCN(CCCC(=O)O)C(=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.